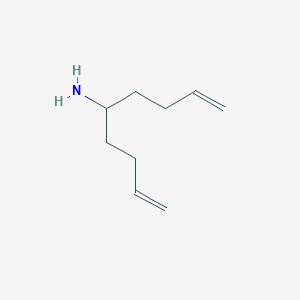
1-(dichloromethyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dichloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
1-Chloromethyl-3-methoxybenzene: Similar structure but with one chlorine atom.
3-Methoxybenzyl chloride: Lacks the dichloromethyl group.
3-Methoxybenzoic acid: Oxidation product of 1-dichloromethyl-3-methoxybenzene.
Uniqueness: 1-(dichloromethyl)-3-methoxybenzene is unique due to the presence of both a dichloromethyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
Clave InChI |
CWRQRZVUZRMXJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)butan-1-ol](/img/structure/B8540928.png)



![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)

![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)

![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)

